N'-hydroxycyclopropanecarboximidamide
Overview
Description
“N’-hydroxycyclopropanecarboximidamide” is a chemical compound with the CAS Number: 51285-13-3 . It is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “N’-hydroxycyclopropanecarboximidamide” involves the reaction of hydroxylamine with cyclopropylcyamide in the presence of potassium carbonate in a mixture of water and ethanol . The reaction mixture is stirred for 18 hours at ambient temperature, then evaporated and re-evaporated with toluene . The residue is mixed with ethanol, suction filtered, and the filtrate is evaporated to dryness .Molecular Structure Analysis
The molecular structure of “N’-hydroxycyclopropanecarboximidamide” is represented by the InChI code: 1S/C4H8N2O/c5-4(6-7)3-1-2-3/h6-7H,1-2,5H2 . The molecular weight of the compound is 100.12 .Physical And Chemical Properties Analysis
“N’-hydroxycyclopropanecarboximidamide” is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It has a molecular weight of 100.12 . The compound should be stored in a refrigerator .Scientific Research Applications
Biomedical Applications
N'-hydroxycyclopropanecarboximidamide derivatives demonstrate significant potential in the field of biomedical applications. For instance, sulfur and nitrogen binary doped carbon dots synthesized from ammonium thiocyanate, closely related to N'-hydroxycyclopropanecarboximidamide, show promise for probing doxycycline in living cells and multicolor cell imaging. These compounds exhibit excellent biocompatibility, low cytotoxicity, and high quantum yield, making them suitable for applications in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).
Chemical Synthesis and Applications
The synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, has been reported. These compounds, similar to N'-hydroxycyclopropanecarboximidamide, have diverse potential applications in various fields. Efficient synthesis methods have been developed, paving the way for their use in a range of chemical applications (Aksamitowski et al., 2017).
Environmental Applications
Compounds related to N'-hydroxycyclopropanecarboximidamide have been used in environmental applications, such as the extraction of copper(II) from chloride solutions. Hydrophobic N'-alkyloxypyridinecarboximidamides have shown effectiveness in extracting copper(II) with good efficiency and selectivity, indicating potential use in environmental cleanup and recovery of valuable metals from industrial waste streams (Wojciechowska et al., 2017).
Safety And Hazards
“N’-hydroxycyclopropanecarboximidamide” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUPXRCMTUDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430548 | |
Record name | N'-Hydroxycyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxycyclopropanecarboximidamide | |
CAS RN |
51285-13-3 | |
Record name | N'-Hydroxycyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-hydroxycyclopropanecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.